molecular formula C21H15NO2S B12897966 2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid CAS No. 67218-20-6

2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid

Cat. No.: B12897966
CAS No.: 67218-20-6
M. Wt: 345.4 g/mol
InChI Key: BWQQCSKFZAVRMG-UHFFFAOYSA-N
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Description

2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid is an organic compound with the molecular formula C21H15NO2S and a molecular weight of 345.41 g/mol This compound belongs to the class of aromatic compounds and is characterized by the presence of a quinoline moiety fused with a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of anthranilic acid derivatives and thiol compounds under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modulation of their function. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A simpler analog with similar quinoline structure but lacking the thiol and benzoic acid moieties.

    Benzoic Acid Derivatives: Compounds like salicylic acid and anthranilic acid share the benzoic acid core but differ in their substituents.

    Thioquinoline Derivatives: Compounds with similar thiol-quinoline structures but different substituents on the aromatic rings.

Uniqueness

2-((2-Methylbenzo[h]quinolin-4-yl)thio)benzoic acid is unique due to its combination of a quinoline moiety, a thiol group, and a benzoic acid derivative This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs

Properties

CAS No.

67218-20-6

Molecular Formula

C21H15NO2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-methylbenzo[h]quinolin-4-yl)sulfanylbenzoic acid

InChI

InChI=1S/C21H15NO2S/c1-13-12-19(25-18-9-5-4-8-17(18)21(23)24)16-11-10-14-6-2-3-7-15(14)20(16)22-13/h2-12H,1H3,(H,23,24)

InChI Key

BWQQCSKFZAVRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)SC4=CC=CC=C4C(=O)O

Origin of Product

United States

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